molecular formula C9H15N3O4S B14978385 N-tert-butyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-tert-butyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14978385
M. Wt: 261.30 g/mol
InChI Key: TUJSRTDNYWFIKC-UHFFFAOYSA-N
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Description

N-tert-butyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a suitable aldehyde with a sulfonamide derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-tert-butyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as an inhibitor of specific enzymes or as a lead compound in the development of new pharmaceuticals.

    Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

N-tert-butyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C9H15N3O4S/c1-5-6(7(13)11-8(14)10-5)17(15,16)12-9(2,3)4/h12H,1-4H3,(H2,10,11,13,14)

InChI Key

TUJSRTDNYWFIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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